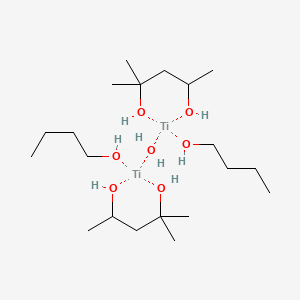

Di-n-butoxytitanium 2-methylpentane-2,4-diolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “butan-1-ol; 2-methylpentane-2,4-diol; titanium; hydrate” is a complex mixture of different chemical entities, each with unique properties and applications. Butan-1-ol is a primary alcohol, 2-methylpentane-2,4-diol is a glycol, titanium is a transition metal, and hydrate refers to a compound containing water molecules. This combination of compounds can be used in various scientific and industrial applications due to their diverse chemical properties.

Vorbereitungsmethoden

Butan-1-ol

Butan-1-ol can be synthesized through several methods:

Hydrogenation of Crotonaldehyde: This involves the hydrogenation of crotonaldehyde, which is formed via the aldol condensation of acetaldehyde.

Reppe Synthesis: This method involves the carbonylation of propene.

Hydroformylation of Propene: This is the dominant industrial method, where propene is hydroformylated to form n-butyraldehyde, which is then hydrogenated to produce butan-1-ol.

2-Methylpentane-2,4-diol

2-Methylpentane-2,4-diol is typically produced by the hydrogenation of diacetone alcohol .

Titanium

Titanium is extracted from its ores through a series of steps:

Kroll Process: Titanium tetrachloride is reduced with magnesium to produce titanium sponge.

Vacuum Arc Remelting: This process is used to refine titanium and produce high-purity titanium alloys.

Hydrate

Hydrates are typically formed by exposing compounds to water vapor or by crystallizing compounds from aqueous solutions .

Analyse Chemischer Reaktionen

Butan-1-ol

Dehydration: It can be dehydrated to form butenes using catalysts like alumina at high temperatures.

Esterification: Butan-1-ol reacts with acids to form esters, such as butyl acetate.

2-Methylpentane-2,4-diol

2-Methylpentane-2,4-diol can undergo typical reactions of diols, such as esterification and ether formation .

Titanium

Titanium reacts with oxygen to form titanium dioxide, a highly stable compound. It also forms various alloys with metals like aluminum and vanadium .

Hydrate

Hydrates can lose water upon heating, resulting in the formation of anhydrous compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action for each component varies:

Butan-1-ol: Acts as a solvent and intermediate in chemical reactions.

2-Methylpentane-2,4-diol: Functions as a solvent and stabilizer in emulsions.

Titanium: Provides structural strength and corrosion resistance in alloys.

Hydrate: Stabilizes compounds by incorporating water molecules into their structure.

Vergleich Mit ähnlichen Verbindungen

- Butan-1-ol vsButan-2-ol : Butan-1-ol is a primary alcohol, while butan-2-ol is a secondary alcohol, leading to different reactivity and applications .

- 2-Methylpentane-2,4-diol vsEthylene Glycol : Both are diols, but 2-methylpentane-2,4-diol has a branched structure, affecting its physical properties .

- Titanium vsAluminum : Titanium is stronger and more corrosion-resistant but heavier than aluminum .

- Hydrate vsAnhydrous Compounds : Hydrates contain water molecules, which can affect their stability and reactivity compared to anhydrous forms .

Eigenschaften

CAS-Nummer |

17621-69-1 |

|---|---|

Molekularformel |

C20H50O7Ti2 |

Molekulargewicht |

498.3 g/mol |

IUPAC-Name |

butan-1-ol;2-methylpentane-2,4-diol;titanium;hydrate |

InChI |

InChI=1S/2C6H14O2.2C4H10O.H2O.2Ti/c2*1-5(7)4-6(2,3)8;2*1-2-3-4-5;;;/h2*5,7-8H,4H2,1-3H3;2*5H,2-4H2,1H3;1H2;; |

InChI-Schlüssel |

FFOJSPSCWXRJRD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCO.CCCCO.CC(CC(C)(C)O)O.CC(CC(C)(C)O)O.O.[Ti].[Ti] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate](/img/structure/B13735138.png)